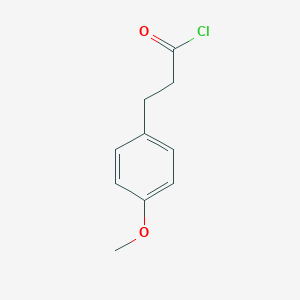

3-(4-Methoxyphenyl)propionyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJPHCAWYRYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448790 | |

| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15893-42-2 | |

| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl chloride (CAS: 15893-42-2)

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical resource on 3-(4-Methoxyphenyl)propionyl chloride, a key building block in synthetic organic chemistry. It details the compound's physicochemical properties, synthesis, reactivity, and applications, supported by experimental data and protocols to facilitate its use in research and development.

Core Properties

This compound is a reactive acyl chloride characterized by a 4-methoxyphenyl group attached to a propionyl chloride moiety. This structure makes it a valuable reagent for introducing the 4-methoxyphenylpropionyl group in various synthetic transformations.

Physicochemical Data

The fundamental physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 15893-42-2 | [] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [] |

| Molecular Weight | 198.65 g/mol | |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 159-163 °C @ 10 Torr | N/A |

| Density | ~1.159 g/cm³ | [] |

Synthesis and Handling

The primary route for the synthesis of this compound is the reaction of its parent carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation. The reaction is typically high-yielding, with the byproducts being gaseous (SO₂ and HCl for thionyl chloride), which simplifies workup.

Due to its reactivity, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is corrosive and will cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Detailed Experimental Protocol (Analogous)

Reaction: Conversion of a substituted propanoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

3-(4-methoxyphenyl)propanoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (2.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene, optional)

-

Round-bottom flask with reflux condenser and gas outlet/trap

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Charging Reagents: Charge the flask with 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent). Add thionyl chloride (2.0 equivalents). While a solvent is not strictly necessary if using excess thionyl chloride, an anhydrous solvent like dichloromethane can be used.

-

Reaction: Heat the reaction mixture to reflux (for thionyl chloride, the boiling point is 76 °C). The reaction progress can be monitored by the cessation of gas evolution. A typical reaction time is 2-4 hours.[2]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and any solvent by rotary evaporation. The crude this compound is often used directly in the next step without further purification. If higher purity is required, it can be distilled under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications

As a reactive acylating agent, this compound is primarily used in acylation reactions. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Nucleophilic Acyl Substitution

The compound readily reacts with nucleophiles, such as amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively. This reactivity is central to its utility in drug development for constructing more complex molecular architectures.

Caption: Common signaling pathways involving this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride.

| Feature | Wavenumber (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong, sharp) |

| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ |

| Aromatic C=C Stretch | ~1610, 1510 cm⁻¹ |

Note: The C=O stretching frequency for acyl chlorides is significantly higher than that for corresponding carboxylic acids (~1710 cm⁻¹) or esters (~1735 cm⁻¹), making IR an excellent tool for monitoring the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Acyl Chloride) | ~173 |

| C-Cl (Acyl Chloride) | N/A |

| Aromatic C-O | ~158 |

| Aromatic C (quaternary) | ~132 |

| Aromatic C-H | ~130, ~114 |

| -CH₂- (alpha to C=O) | ~46 |

| -CH₂- (beta to C=O) | ~30 |

| -OCH₃ | ~55 |

¹H NMR (Predicted): While experimental data is not available in the searched literature, the expected ¹H NMR signals can be predicted based on the structure:

-

Aromatic Protons (AA'BB' system): Two doublets, ~7.1 ppm and ~6.8 ppm.

-

Methoxy Protons (-OCH₃): A singlet at ~3.8 ppm.

-

Methylene Protons (-CH₂-COCl): A triplet at ~3.2 ppm.

-

Methylene Protons (Ar-CH₂-): A triplet at ~2.9 ppm.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Predicted Fragmentation Pattern:

-

[M]⁺•: m/z 198/200

-

Loss of Cl•: A significant peak at m/z 163, corresponding to the acylium ion [M-Cl]⁺.

-

Benzylic Cleavage: A base peak at m/z 121, corresponding to the stable methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺.

References

physical and chemical properties of 3-(4-Methoxyphenyl)propionyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3-(4-Methoxyphenyl)propionyl chloride. It is intended to serve as a technical resource for professionals in research and development.

Core Properties and Identifiers

This compound, also known as p-methoxyhydrocinnamoyl chloride, is a reactive acyl chloride compound. Its core identifiers and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(4-methoxyphenyl)propanoyl chloride[1][2][] |

| CAS Number | 15893-42-2[1][2][][4][5] |

| Molecular Formula | C₁₀H₁₁ClO₂[1][2][][4][5] |

| Molecular Weight | 198.65 g/mol [2][5][6] |

| InChI Key | FQVJPHCAWYRYCK-UHFFFAOYSA-N[1][2][] |

| SMILES | COC1=CC=C(C=C1)CCC(=O)Cl[1][][4] |

| Synonyms | Benzenepropanoyl chloride, 4-methoxy-; p-methoxyhydrocinnamoyl chloride; 4-methoxyphenylpropionyl chloride; 4-methoxydihydrocinnamoyl chloride[1][2][][4][7] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4] |

| Odor | Pungent[4] |

| Boiling Point | 159-163 °C at 10 Torr[7][8]; 291 °C at 760 mmHg[] |

| Melting Point | 117-119 °C[7][8] |

| Density | 1.159 g/cm³[][7][8] |

| Vapor Pressure | 0.002 mmHg at 25°C[7][8] |

| Flash Point | 108.4 °C[7][8] |

| Refractive Index | 1.519[7][8] |

| Water Solubility | Reacts vigorously with water[2][4][6][7][8] |

| Solubility | Soluble in organic solvents[4] |

Chemical Reactivity and Stability

This compound is characterized by its highly reactive acyl chloride functional group.[4] Key reactivity and stability considerations include:

-

Moisture and Air Sensitivity : The compound is sensitive to air and moisture and should be handled under an inert, dry atmosphere (e.g., nitrogen or argon).[2]

-

Hydrolysis : It reacts vigorously with water and other protic solvents like alcohols, leading to the formation of the corresponding carboxylic acid (3-(4-methoxyphenyl)propionic acid) and releasing corrosive hydrochloric acid gas.[4]

-

Acylation Reactions : As a potent acylating agent, it is widely used in organic synthesis to introduce the 3-(4-methoxyphenyl)propionyl group onto various nucleophiles such as amines, alcohols, and phenols to form amides and esters, respectively.[4]

-

Storage : To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place away from water and oxidizing agents.[2]

Experimental Protocols

Synthesis of this compound

The most common and direct method for synthesizing this compound is via the reaction of its parent carboxylic acid, 3-(4-methoxyphenyl)propionic acid, with thionyl chloride (SOCl₂).[9][10][11]

Reactants:

-

3-(4-Methoxyphenyl)propionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or neat)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), 3-(4-methoxyphenyl)propionic acid is dissolved or suspended in an excess of thionyl chloride or an anhydrous solvent.

-

The mixture is gently heated to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[11]

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation).

-

The crude this compound product is then purified by fractional distillation under high vacuum to yield the final product.

Caption: Synthesis of this compound.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[10][12]

-

Nucleophilic Attack : The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[10]

-

Intermediate Formation : This forms a protonated chlorosulfite intermediate.

-

Chloride Attack : The chloride ion, now a good nucleophile, attacks the carbonyl carbon.

-

Tetrahedral Intermediate : A tetrahedral intermediate is formed.

-

Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating a chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and a chloride ion. This step is irreversible due to the formation of gaseous byproducts.[11]

Caption: Reaction mechanism for acyl chloride formation.

Applications in Research and Development

This compound is a valuable intermediate in several industrial and research fields.

-

Pharmaceuticals : It serves as a crucial building block in the synthesis of more complex molecules for drug development.[2][4][6] The parent compound, 3-(4-methoxyphenyl)propionic acid, is a key intermediate for anti-inflammatory and analgesic medications.[13]

-

Agrochemicals : It is utilized in the manufacturing of various agrochemicals.[2][4][6]

-

Dyestuffs : The compound is also an intermediate in the production of dyes.[2][6]

-

Organic Synthesis : Its primary role is as a versatile reagent for introducing the p-methoxyhydrocinnamoyl moiety into target molecules.[4]

Caption: Key application areas for the title compound.

Safety and Handling

Due to its high reactivity and corrosive byproducts, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Classification : The compound is classified as corrosive. The primary hazard statement is H314: Causes severe skin burns and eye damage .[1]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from water and moisture to prevent violent reactions and the release of HCl gas.[2]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[2]

-

Spills : In case of a spill, neutralize with a suitable agent like sodium bicarbonate before cleanup, and ensure proper ventilation. Avoid using water.

References

- 1. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. CAS 15893-42-2: this compound [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 15893-42-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 13. chemimpex.com [chemimpex.com]

3-(4-Methoxyphenyl)propionyl chloride structural formula and nomenclature

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl Chloride

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Structural Formula

This compound is an acyl chloride characterized by a propionyl group attached to a para-methoxyphenyl moiety.[1] This structure makes it a reactive compound, particularly useful in acylation reactions.[1]

Synonyms: The compound is also known by several other names, including:

-

3-(p-Methoxyphenyl)propionyl chloride

Physicochemical Properties

The quantitative data for this compound are summarized below. It typically appears as a colorless to pale yellow liquid with a pungent odor.[1]

| Property | Value | Source(s) |

| Molecular Weight | 198.65 g/mol | [3][4][6] |

| Density | 1.159 g/cm³ (Predicted) | [][7] |

| Boiling Point | 291 °C at 760 mmHg159-163 °C at 10 Torr | [][7][8] |

| Melting Point | 117-119 °C (Note: This value, reported in some sources, is unusually high for a compound described as a liquid and may be inaccurate or refer to a different state/substance). | [7][8] |

| Flash Point | 108.4 °C | [7][8] |

| Refractive Index | 1.519 | [7][8] |

| Water Solubility | Reacts with water | [2][3][7] |

| Vapor Pressure | 0.002 mmHg at 25°C | [7][8] |

Experimental Protocols

Synthesis of this compound

This protocol details the conversion of 3-(4-methoxyphenyl)propanoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. This method is a standard procedure in organic synthesis for preparing acyl chlorides from carboxylic acids.[9][10]

Materials:

-

3-(4-methoxyphenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube or gas outlet to a scrubber

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

Procedure using Thionyl Chloride:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring.[9] Gas evolution (HCl and SO₂) will be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 40°C) for 2 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.[9]

-

The resulting crude this compound is obtained and can often be used in the next synthetic step without further purification.[9]

Procedure using Oxalyl Chloride:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[10]

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude product.[10]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl, SO₂, CO).

-

This compound is corrosive and causes severe skin burns and eye damage.[4] It is also moisture-sensitive.[3]

-

Handle all reagents and the product with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualized Workflow

The following diagram illustrates the general synthesis pathway for this compound from its corresponding carboxylic acid.

References

- 1. CAS 15893-42-2: this compound [cymitquimica.com]

- 2. This compound | 15893-42-2 [chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

synthesis of 3-(4-Methoxyphenyl)propionyl chloride from 3-(4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-methoxyphenyl)propionyl chloride from its corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid. This acyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details established experimental protocols, presents comparative data for the common synthetic routes, and includes key characterization information to aid researchers in their synthetic endeavors.

Overview of Synthetic Pathways

The conversion of 3-(4-methoxyphenyl)propanoic acid to this compound is a standard transformation of a carboxylic acid to an acyl chloride. This is typically achieved using a chlorinating agent. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both methods are effective, with the choice often depending on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.

The general transformation is depicted in the workflow below:

Caption: General workflow for the synthesis of this compound.

Comparative Data of Synthetic Methods

While specific yields for the synthesis of this compound are not widely reported in the literature, the following table summarizes the typical reaction conditions and expected yields based on analogous conversions of carboxylic acids to acyl chlorides.[1][2] It is common practice to use the crude product directly in subsequent reactions, which often results in high overall yields for the multi-step sequence.

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride with DMF catalyst |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | None typically required (DMF can be used) | N,N-Dimethylformamide (DMF) |

| Stoichiometry | Typically 1.5 - 2.0 equivalents | Typically 1.2 - 1.5 equivalents |

| Solvent | Dichloromethane (DCM), Toluene, or neat | Anhydrous Dichloromethane (DCM) |

| Temperature | Room temperature to reflux (40-80 °C) | 0 °C to room temperature |

| Reaction Time | 1 - 3 hours | 1 - 3 hours |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Typical Yield | High (often quantitative, used crude) | High (often quantitative, used crude) |

| Notes | Excess SOCl₂ can be removed by distillation. | Reaction is typically cleaner; byproducts are gaseous. |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Method 1: Synthesis using Thionyl Chloride

This protocol is a robust and widely used method for the preparation of acyl chlorides.

Workflow:

Caption: Experimental workflow for the thionyl chloride method.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).

-

Add a suitable solvent such as anhydrous dichloromethane (DCM) or toluene. Alternatively, the reaction can be run neat.

-

Slowly add thionyl chloride (1.5 - 2.0 eq.) to the stirred solution at room temperature.[3] Gas evolution will be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux for 1-3 hours.[4]

-

The reaction progress can be monitored by the cessation of gas evolution or by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.[3] The product is often used in the next step without further purification.

Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is often preferred for smaller-scale reactions or when milder conditions are required, as the byproducts are all gaseous and easily removed.[5]

Workflow:

Caption: Experimental workflow for the oxalyl chloride method.

Procedure:

-

To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[6]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq.) dropwise to the stirred solution.[6] Vigorous gas evolution (CO, CO₂, and HCl) will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[6]

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used without further purification.[6]

Purification

For many applications, the crude this compound obtained after removal of the solvent and excess chlorinating agent is of sufficient purity for the subsequent reaction. However, if a highly purified sample is required, vacuum distillation can be employed.[7]

-

Vacuum Distillation: A boiling point of a similar compound, 3-(5-chloro-2-methoxyphenyl)propyl chloride, has been reported as 87-95 °C at 0.005 mm Hg, suggesting that vacuum distillation is a viable purification method.[8] For this compound, a boiling point of 159-163 °C at 10 Torr has been reported.[9]

Characterization Data

The following data can be used to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO₂ | [10] |

| Molecular Weight | 198.65 g/mol | [10] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Boiling Point | 291 °C at 760 mmHg | [] |

| 159-163 °C at 10 Torr | [9] | |

| Density | 1.159 g/cm³ | [] |

Spectroscopic Data

¹H NMR of Starting Material (3-(4-methoxyphenyl)propanoic acid) in CDCl₃: [13]

-

~2.65 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the carbonyl group.

-

~2.90 ppm (t, 2H): Triplet corresponding to the two benzylic protons.

-

~3.78 ppm (s, 3H): Singlet of the methoxy group protons.

-

~6.83 ppm (d, 2H): Doublet for the two aromatic protons ortho to the methoxy group.

-

~7.12 ppm (d, 2H): Doublet for the two aromatic protons meta to the methoxy group.

-

~11.0 ppm (s, 1H): Broad singlet of the carboxylic acid proton.

¹³C NMR of this compound: [14]

-

The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the aliphatic chain carbons, and the carbonyl carbon of the acyl chloride.

Infrared (IR) Spectroscopy: [14]

-

A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1780-1815 cm⁻¹ . This is shifted to a higher frequency compared to the C=O stretch of the starting carboxylic acid (typically ~1700-1725 cm⁻¹).

Safety Information

-

3-(4-Methoxyphenyl)propanoic acid: May cause skin and eye irritation. Standard laboratory safety precautions should be followed.

-

Thionyl chloride and Oxalyl chloride: These reagents are corrosive, toxic, and react violently with water.[5] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

This compound: As an acyl chloride, it is corrosive and will react with moisture to produce HCl.[11] It should be handled with care in a dry environment.

-

Byproducts: The reactions produce corrosive gases (HCl, SO₂, CO, CO₂). A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize these gases.

References

- 1. Oxalyl chloride [organic-chemistry.org]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 15893-42-2 [chemicalbook.com]

- 11. CAS 15893-42-2: this compound [cymitquimica.com]

- 13. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 14. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Acyl Chloride Group in 3-(4-Methoxyphenyl)propionyl Chloride: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenyl)propionyl chloride is a reactive acyl chloride derivative of significant interest as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride functional group, which is readily attacked by a wide range of nucleophiles. The presence of the 4-methoxyphenyl group introduces electronic effects that modulate this reactivity, influencing reaction rates and product yields. This technical guide provides a comprehensive overview of the reactivity of the acyl chloride group in this compound, including its synthesis, key reactions, and the electronic influence of the substituent. Detailed experimental protocols for its synthesis and major reactions are provided, along with quantitative data from analogous systems to guide synthetic planning.

Introduction to the Reactivity of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids. Their heightened reactivity stems from the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[3] The primary reaction mechanism for acyl chlorides is nucleophilic addition-elimination.[3]

The 4-methoxyphenyl group in this compound is an electron-donating group through resonance, which can influence the reactivity of the acyl chloride. This electronic effect can be qualitatively understood by considering its impact on the electrophilicity of the carbonyl carbon.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[4]

Experimental Protocol: Synthesis from 3-(4-Methoxyphenyl)propanoic acid

This protocol is adapted from the synthesis of a structurally similar acyl chloride.[5]

Materials:

-

3-(4-Methoxyphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent).

-

Add anhydrous dichloromethane to dissolve the acid.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40 °C for DCM) for 2-3 hours.

-

Monitor the reaction progress by the cessation of gas evolution and, if possible, by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step without further purification.

Key Reactions of the Acyl Chloride Group

The acyl chloride group of this compound readily reacts with a variety of nucleophiles. The general reaction is a nucleophilic acyl substitution where the chloride ion is replaced by the nucleophile.

Hydrolysis

Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[2][6] This reaction is typically rapid and exothermic.

Reaction: this compound + H₂O → 3-(4-Methoxyphenyl)propanoic acid + HCl

Experimental Protocol: Hydrolysis to 3-(4-Methoxyphenyl)propanoic acid

This is a general procedure for the hydrolysis of a reactive acyl chloride.

Materials:

-

This compound

-

Water

-

Ice bath

-

Beaker or flask

-

Stirring apparatus

Procedure:

-

Place a suitable amount of water in a beaker or flask and cool it in an ice bath.

-

Slowly and cautiously add the this compound to the cold water with vigorous stirring. The reaction is exothermic and will produce HCl gas.

-

Continue stirring until the reaction is complete (the acyl chloride has fully dissolved and reacted).

-

The resulting solution will contain 3-(4-methoxyphenyl)propanoic acid and hydrochloric acid. The carboxylic acid can be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent.

Esterification

The reaction of this compound with alcohols produces esters.[7][8] The reaction is typically fast and proceeds readily at room temperature.

Reaction: this compound + R-OH → 3-(4-Methoxyphenyl)propanoate ester + HCl

Experimental Protocol: Esterification with Ethanol

This protocol is based on the general reactivity of acyl chlorides with alcohols.[8]

Materials:

-

This compound

-

Ethanol

-

An inert solvent (e.g., dichloromethane or diethyl ether) - optional

-

A base (e.g., pyridine or triethylamine) - optional, to scavenge HCl

-

Reaction flask

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1.0 equivalent) in an anhydrous inert solvent in a reaction flask.

-

Slowly add ethanol (1.0-1.2 equivalents) to the stirred solution at room temperature. If a base is used, it can be added to the alcohol solution or to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture can be washed with water, a dilute aqueous solution of sodium bicarbonate (to remove HCl), and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.

Amidation

Ammonia, primary amines, and secondary amines react with this compound to form amides.[9][10] The reaction is typically very fast.

Reaction with Ammonia: this compound + 2 NH₃ → 3-(4-Methoxyphenyl)propionamide + NH₄Cl

Experimental Protocol: Amidation with Ammonia

This protocol is based on the general reactivity of acyl chlorides with ammonia.[9]

Materials:

-

This compound

-

Concentrated aqueous ammonia

-

An inert solvent (e.g., dichloromethane)

-

Reaction flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 equivalent) in an inert solvent in a reaction flask and cool the solution in an ice bath.

-

Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of the amide and ammonium chloride will form.

-

Continue stirring for 15-30 minutes in the ice bath.

-

The solid product can be collected by filtration, washed with cold water to remove ammonium chloride, and then dried. Further purification can be achieved by recrystallization.

Quantitative Data (Illustrative)

The following table provides illustrative yield data for reactions analogous to those of this compound.

| Reaction | Nucleophile | Product | Typical Yield (%) | Reference for Analogy |

| Synthesis | Thionyl Chloride | 3-(4-Methylphenyl)propionyl chloride | >95% (crude) | [5] |

| Hydrolysis | Water | Carboxylic Acid | Quantitative | [6] |

| Esterification | Ethanol | Ethyl Ester | 93% (crude) | [11] |

| Amidation | Ammonia | Primary Amide | High | [9] |

Visualizations

Signaling Pathway: Electronic Effect of the 4-Methoxyphenyl Group

Caption: Electronic effects on the acyl chloride group.

Experimental Workflow: Synthesis and Subsequent Esterification

Caption: Workflow for synthesis and esterification.

Logical Relationship: Nucleophilic Addition-Elimination Mechanism

Caption: General mechanism of nucleophilic acyl substitution.

Conclusion

This compound is a versatile synthetic intermediate due to the high reactivity of its acyl chloride functionality. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including water, alcohols, and amines, to yield carboxylic acids, esters, and amides, respectively. The electron-donating 4-methoxyphenyl group modulates the reactivity of the carbonyl center, a factor to be considered in reaction design. The provided experimental protocols, adapted from reliable syntheses of analogous compounds, offer a solid foundation for the practical application of this reagent in research and development. Further investigation into the specific kinetics of its reactions would provide a more precise quantitative understanding of its reactivity profile.

References

- 1. CAS 15893-42-2: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

Technical Guide: Predicted NMR Spectral Data of 3-(4-Methoxyphenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(4-Methoxyphenyl)propionyl chloride. Due to the limited availability of experimental spectra in public databases, the data presented herein is based on established NMR prediction principles and comparative analysis with structurally similar compounds, such as 3-(4-methoxyphenyl)propionic acid and its methyl ester. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for similar small organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) | Assignment |

| ~7.15 | Doublet | 2H | ~8.5 | Ar-H (ortho to OCH₃) |

| ~6.85 | Doublet | 2H | ~8.5 | Ar-H (meta to OCH₃) |

| ~3.80 | Singlet | 3H | - | OCH₃ |

| ~3.20 | Triplet | 2H | ~7.5 | -CH₂-C(O)Cl |

| ~2.95 | Triplet | 2H | ~7.5 | Ar-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~173 | C=O (Acid Chloride) |

| ~158 | Ar-C (para to CH₂CH₂COCl) |

| ~132 | Ar-C (ipso to CH₂CH₂COCl) |

| ~130 | Ar-CH (ortho to OCH₃) |

| ~114 | Ar-CH (meta to OCH₃) |

| ~55 | OCH₃ |

| ~45 | -CH₂-C(O)Cl |

| ~30 | Ar-CH₂- |

Experimental Protocol for NMR Data Acquisition

This section details a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube and cap it securely.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity, which ensures sharp spectral lines.

3. Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity (e.g., zgpg30).

-

Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups relevant to its NMR spectral characteristics.

Caption: Chemical structure of this compound.

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-Methoxyphenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 3-(4-Methoxyphenyl)propionyl chloride using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The methodologies and data interpretation presented herein are designed to assist in the structural elucidation and quality control of this important chemical intermediate. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1]

Molecular Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-(4-methoxyphenyl)propanoyl chloride | [2] |

| Synonyms | p-Methoxyhydrocinnamoyl chloride, 4-Methoxydihydrocinnamoyl chloride | [1] |

| CAS Number | 15893-42-2 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |

| Molecular Weight | 198.64 g/mol | [2] |

| Exact Mass | 198.044757 Da | [2] |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has undergone its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.[2]

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs a Fourier transform on the interferogram and ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

The structure of this compound contains several key functional groups: an acyl chloride, an aromatic ring, an ether, and aliphatic C-H bonds. The expected absorption frequencies for these groups are summarized below.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| ~1800 | C=O (Acyl Chloride) | Strong, Sharp [3][4] |

| 3100–3000 | C-H (Aromatic) Stretch | Medium[4][5] |

| 3000–2850 | C-H (Aliphatic) Stretch | Strong[4][5] |

| 1610, 1515, 1460 | C=C (Aromatic Ring) Stretch | Medium to Strong[5] |

| ~1250 | C-O-C (Aryl Ether) Asymmetric Stretch | Strong [6] |

| ~1030 | C-O-C (Aryl Ether) Symmetric Stretch | Medium[6] |

| 900-690 | C-H (Aromatic) Out-of-plane Bend | Strong[4] |

| 800-600 | C-Cl Stretch | Strong[4] |

The most diagnostic peaks for confirming the structure are the very strong carbonyl (C=O) stretch of the acyl chloride at a high wavenumber (~1800 cm⁻¹) and the strong asymmetric C-O-C stretch of the aryl ether around 1250 cm⁻¹.[3][6]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. Electron Ionization (EI) is a hard ionization technique that generates a predictable and reproducible fragmentation pattern, acting as a molecular fingerprint.

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

-

MS Conditions:

Upon electron ionization, this compound will form a molecular ion (M⁺•) which then undergoes fragmentation. The stability of the resulting carbocations dictates the major fragmentation pathways.[8][9] The key predicted fragments are outlined below.

| m/z (Predicted) | Ion Structure | Neutral Loss | Significance |

| 198 / 200 | [C₁₀H₁₁ClO₂]⁺• | - | Molecular Ion (M⁺•) . The 3:1 intensity ratio of the M⁺• and M+2 peaks is characteristic of a molecule containing one chlorine atom.[7] |

| 163 | [C₁₀H₁₁O₂]⁺ | •Cl | Loss of a chlorine radical to form a stable acylium ion. |

| 121 | [C₈H₉O]⁺ | •CH₂C(=O)Cl | Base Peak . Benzylic cleavage to form the highly stable 4-methoxybenzyl cation. This is a very common and dominant fragmentation for methoxy-substituted benzyl compounds.[7] |

| 91 | [C₇H₇]⁺ | •OCH₃ from m/z 121 | Loss of a methoxy radical from the 4-methoxybenzyl cation, followed by rearrangement to the stable tropylium ion.[7] |

| 77 | [C₆H₅]⁺ | •CH₂ from m/z 91 | Loss of a methylene group from the tropylium ion to form the phenyl cation.[7] |

Mandatory Visualizations

The general workflow for the spectroscopic analysis is depicted below, starting from sample preparation through to data interpretation for both IR and MS techniques.

The following diagram illustrates the primary predicted fragmentation cascade for this compound under Electron Ionization (EI) conditions.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of this compound. IR analysis confirms the presence of the key acyl chloride, aromatic ether, and hydrocarbon functionalities. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the formation of the stable 4-methoxybenzyl cation, which is a hallmark of this structural class. These analytical techniques, when used in conjunction, are indispensable tools for identity confirmation and purity assessment in research and drug development settings.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility and Stability of 3-(4-Methoxyphenyl)propionyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 3-(4-Methoxyphenyl)propionyl chloride in organic solvents. Given its classification as an acyl chloride, this compound exhibits high reactivity, which is a critical factor governing its behavior in various solvent systems. This document outlines its chemical properties, reactivity profile, and provides standardized protocols for its handling and evaluation.

Executive Summary

This compound is a reactive chemical intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility is derived from the reactive acyl chloride group, which readily participates in acylation reactions. However, this reactivity also dictates its limited stability, especially in the presence of nucleophiles such as water and alcohols. The methoxy group on the phenyl ring is noted to enhance its solubility in organic solvents.[1] This guide emphasizes the critical need for anhydrous conditions when handling and storing this compound to prevent degradation. While precise quantitative solubility data is not widely published due to the compound's reactive nature, this guide provides a framework for its use based on established principles of acyl chloride chemistry.

Chemical Properties

Structure:

References

An In-depth Technical Guide to the Synthetic Applications of 3-(4-Methoxyphenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenyl)propionyl chloride is a versatile acylating agent and a valuable building block in organic synthesis, particularly in the construction of molecules with potential pharmacological activity. Its reactivity, driven by the electrophilic acyl chloride functional group, allows for the facile introduction of the 3-(4-methoxyphenyl)propanoyl moiety onto a variety of nucleophilic substrates. This technical guide provides a comprehensive overview of the principal synthetic applications of this compound, with a focus on Friedel-Crafts acylation, amidation, and esterification reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.

Introduction

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful electrophiles in a multitude of organic transformations. Among these, this compound stands out as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The presence of the methoxy-substituted phenyl ring influences the electronic properties and reactivity of the molecule and is a common feature in many biologically active compounds. This guide details the synthesis of this compound and its subsequent application in three major classes of reactions: Friedel-Crafts acylation, amidation, and esterification.

Synthesis of this compound

The standard and most efficient method for the preparation of this compound involves the chlorination of the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]

Experimental Protocol: Synthesis using Thionyl Chloride

Reaction Scheme:

Procedure:

-

To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.5 eq) is added dropwise at room temperature with constant stirring.

-

The reaction mixture is then heated to reflux (approximately 40°C) for 2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure using a rotary evaporator to yield the crude this compound, which is often used in the subsequent step without further purification.[5]

Experimental Protocol: Synthesis using Oxalyl Chloride

Reaction Scheme:

Caption: Workflow for the synthesis of 4'-Methoxy-3-(4-methoxyphenyl)propiophenone.

Procedure:

-

In a round-bottom flask, anhydrous aluminum chloride (1.2 eq) is suspended in anhydrous dichloromethane (DCM) and cooled to 0°C.

-

A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the stirred suspension, maintaining the temperature at 0°C.

-

Following the addition, a solution of anisole (1.0 eq) in anhydrous DCM is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, 5% aqueous NaOH solution, and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization. [6][7] Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Anisole | AlCl₃ | DCM | 0 to RT | 3-5 | ~85-95 (typical) | [6][7] |

Spectroscopic Data for Analogous Product (4'-Methoxypropiophenone):

| Type | Data |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H), 6.93 (d, 2H), 3.87 (s, 3H), 2.97 (q, 2H), 1.22 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 199.1, 163.5, 130.5, 130.3, 113.7, 55.4, 31.2, 8.5 |

| IR (KBr, cm⁻¹) | 1675 (C=O), 1600, 1575 (C=C aromatic) |

| MS (m/z) | 164 (M⁺), 135, 107, 92, 77 |

Amidation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

Procedure:

-

To a solution of a substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0°C, a solution of this compound (1.0 eq) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes to 2 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The resulting amide can be purified by recrystallization or column chromatography. [8] Amidation Workflow:

Caption: General workflow for the amidation reaction.

Quantitative and Spectroscopic Data for Representative Amides:

| Amine | Product | Yield (%) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| Aniline | N-Phenyl-3-(4-methoxyphenyl)propanamide | >90 (typical) | 10.0 (s, 1H), 7.6 (d, 2H), 7.3 (t, 2H), 7.1 (d, 2H), 7.0 (t, 1H), 6.8 (d, 2H), 3.7 (s, 3H), 2.9 (t, 2H), 2.6 (t, 2H) | 171.0, 157.5, 139.5, 132.8, 129.2, 128.8, 123.2, 119.2, 113.8, 55.0, 37.5, 30.8 |

| 3-Fluoroaniline | N-(3-Fluorophenyl)-3-(4-methoxyphenyl)propanamide | Not specified | 10.2 (s, 1H), 7.6-6.9 (m, 8H), 3.7 (s, 3H), 2.9 (t, 2H), 2.6 (t, 2H) [9] | Not specified |

Esterification

Esterification of alcohols and phenols with this compound provides a direct route to the corresponding esters. The reaction is typically rapid and high-yielding. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be employed.

General Reaction Scheme:

Procedure:

-

To a solution of a substituted phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, a solution of this compound (1.1 eq) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-3 hours.

-

The reaction progress is monitored by TLC.

-

The reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

The crude ester is purified by column chromatography or recrystallization.

Esterification Workflow:

Caption: General workflow for the esterification reaction.

Quantitative and Spectroscopic Data for Representative Esters:

| Alcohol/Phenol | Product | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| Methanol | Methyl 3-(4-methoxyphenyl)propanoate | High (typical) | 7.15 (d, 2H), 6.84 (d, 2H), 3.79 (s, 3H), 3.68 (s, 3H), 2.93 (t, 2H), 2.63 (t, 2H) [10] | 173.5, 158.0, 132.8, 129.3, 113.9, 55.2, 51.6, 36.0, 30.3 [10] |

| Ethanol | Ethyl 3-(4-methoxyphenyl)propanoate | High (typical) | 7.15 (d, 2H), 6.84 (d, 2H), 4.13 (q, 2H), 3.79 (s, 3H), 2.92 (t, 2H), 2.59 (t, 2H), 1.24 (t, 3H) | 173.0, 158.0, 132.9, 129.3, 113.9, 60.4, 55.2, 36.2, 30.4, 14.2 |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is demonstrated through its efficient participation in key chemical transformations including Friedel-Crafts acylation, amidation, and esterification. The protocols and data presented in this guide underscore its importance in constructing a diverse range of molecular architectures, particularly those of interest to the pharmaceutical and materials science sectors. The straightforward preparation of this acyl chloride, coupled with its high reactivity, ensures its continued and widespread application in synthetic organic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 3-(4-Methoxyphenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Friedel-Crafts acylation utilizing 3-(4-methoxyphenyl)propionyl chloride. This reagent can undergo both intramolecular and intermolecular acylation pathways, leading to the synthesis of distinct keto-derivatives. The methoxy group on the phenyl ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. Consequently, the intramolecular cyclization is a highly favored reaction pathway.

Key Applications

-

Intramolecular Acylation: Synthesis of tetralone derivatives, which are important structural motifs in various biologically active compounds and natural products. Specifically, the cyclization of this compound yields 7-methoxy-1-tetralone, a key intermediate in the synthesis of the antidepressant Agomelatine.[1]

-

Intermolecular Acylation: Acylation of other aromatic compounds to produce propiophenone derivatives, which are versatile intermediates in organic synthesis and drug discovery.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical quantitative data for both intramolecular and intermolecular Friedel-Crafts acylation reactions involving this compound and analogous systems.

Table 1: Intramolecular Friedel-Crafts Acylation of this compound

| Parameter | Value | Reference |

| Product | 7-Methoxy-1-tetralone | [1] |

| Lewis Acid Catalyst | Polyphosphoric Acid (PPA) | [1] |

| Solvent | Toluene (for workup) | [1] |

| Reaction Temperature | Not specified, but heating is implied | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 82% | [1] |

Table 2: Intermolecular Friedel-Crafts Acylation of Anisole with Propionyl Chloride (Analogous System)

| Parameter | Value | Reference |

| Product | 4'-Methoxypropiophenone | [2][3] |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) | [2][3][4] |

| Solvent | Dichloromethane (CH₂Cl₂) | [4] |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Reaction Time | ~15 minutes after addition | [2] |

| Yield | Not specified |

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of 7-Methoxy-1-tetralone

This protocol is adapted from the cyclization of the corresponding carboxylic acid using a strong acid catalyst, a common method for achieving intramolecular acylation.

Materials:

-

3-(4-Methoxyphenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Polyphosphoric acid (PPA)

-

Toluene

-

Petroleum ether

-

Ice-water bath

-

Standard laboratory glassware for anhydrous reactions

Procedure:

Step 1: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 3-(4-methoxyphenyl)propanoic acid (1 equivalent) and thionyl chloride (1.5 equivalents).

-

Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude this compound, which can be used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a flask containing polyphosphoric acid (a suitable excess), add the crude this compound (1 equivalent) portion-wise with stirring.

-

Heat the reaction mixture and maintain it for 1 hour.[1]

-

After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring.

-

Extract the aqueous mixture with toluene (3 x volume of the aqueous phase).[1]

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the organic phase under reduced pressure.

-

Add petroleum ether to the residue to precipitate the product.[1]

-

Filter the solid and dry to obtain 7-methoxy-1-tetralone.[1] The expected yield of the pale yellow crystalline solid is approximately 82%.[1]

Protocol 2: Intermolecular Friedel-Crafts Acylation of Anisole

While the intramolecular reaction is favored, this protocol outlines the general procedure for an intermolecular reaction with an activated aromatic substrate like anisole.

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask.

-

Cool the suspension to 0°C using an ice-water bath.

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, dissolve anisole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography or recrystallization.

Visualizations

Intramolecular Friedel-Crafts Acylation Workflow

Caption: Workflow for the intramolecular Friedel-Crafts acylation.

Intermolecular Friedel-Crafts Acylation Workflow

Caption: Workflow for the intermolecular Friedel-Crafts acylation.

Reaction Mechanism: Formation of the Acylium Ion

Caption: Formation of the electrophilic acylium ion.

References

Application Note: A Robust Protocol for the Synthesis of N-Substituted 3-(4-Methoxyphenyl)propanamides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive protocol for the synthesis of a diverse range of amides via the reaction of 3-(4-methoxyphenyl)propionyl chloride with various primary and secondary amines. Amide bonds are fundamental linkages in a vast number of pharmaceuticals and biologically active molecules. The described methodology, based on the principles of the Schotten-Baumann reaction, provides a reliable and high-yielding route to N-substituted 3-(4-methoxyphenyl)propanamides.[1][2][] This protocol is broadly applicable to aliphatic, aromatic, primary, and secondary amines, making it a versatile tool for medicinal chemistry and drug discovery libraries.

General Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Reaction: this compound + Amine → N-Substituted 3-(4-Methoxyphenyl)propanamide + HCl

Experimental Protocols

This section provides a detailed methodology for the synthesis of amides from this compound. The protocol is generalized for a 1.0 mmol scale reaction and can be adjusted accordingly.

2.1 Materials and Reagents

-

This compound

-

Selected primary or secondary amine (e.g., benzylamine, aniline, pyrrolidine)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

2.2 General Synthesis Protocol

-

To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add the selected amine (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (10 mL).

-

Add triethylamine (1.5 mmol, 1.5 equiv.) to the solution. For reactions with aqueous base, the amine can be dissolved in a 10% aqueous NaOH solution.[2]

-

Cool the stirred mixture to 0 °C using an ice bath.

-

In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (5 mL).

-

Add the acyl chloride solution dropwise to the cooled amine mixture over 10-15 minutes. The reaction of acyl chlorides with amines can be vigorous and exothermic.[]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding 15 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine and base, saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted acyl chloride, and finally with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative examples of amides synthesized using the protocol described above. Yields are typical for Schotten-Baumann type reactions and may vary based on the specific amine substrate and purification method.

| Entry | Amine Substrate | Product Name | Structure | Representative Yield (%) |

| 1 | Benzylamine | N-Benzyl-3-(4-methoxyphenyl)propanamide |

| 85-95% |

| 2 | Aniline | 3-(4-Methoxyphenyl)-N-phenylpropanamide |

| 80-90% |

| 3 | Pyrrolidine | 1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidine |

| 90-98% |

| 4 | Morpholine | 4-(3-(4-Methoxyphenyl)propanoyl)morpholine |

| 90-98% |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-(4-methoxyphenyl)propanamides.

Caption: General workflow for the synthesis of amides.

Safety and Handling

-

Acyl Chlorides: this compound is corrosive and moisture-sensitive. It will react with water to release HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

-

Bases: Triethylamine and pyridine are flammable and have strong odors. Handle these reagents in a well-ventilated fume hood.

-

Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.

References

Application Notes and Protocols for the Esterification of 3-(4-Methoxyphenyl)propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and fine chemical industries for the preparation of a diverse range of compounds. Esters of 3-(4-methoxyphenyl)propionic acid are of particular interest as intermediates in the synthesis of various biologically active molecules and as fragrance components. The use of 3-(4-methoxyphenyl)propionyl chloride as the acylating agent offers a rapid and high-yielding pathway to these esters, proceeding under mild conditions. This reaction is a nucleophilic acyl substitution where an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2]

This document provides a detailed experimental protocol for the esterification of various alcohols with this compound.

Data Presentation

The esterification of this compound with primary and secondary alcohols is generally a high-yielding reaction. The following table summarizes representative quantitative data for the synthesis of various esters.

| Entry | Alcohol Substrate | Product | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) |

| 1 | Methanol | Methyl 3-(4-methoxyphenyl)propionate | 194.23 | 2 | 95 |

| 2 | Ethanol | Ethyl 3-(4-methoxyphenyl)propionate | 208.26 | 2.5 | 92 |

| 3 | Isopropanol | Isopropyl 3-(4-methoxyphenyl)propionate | 222.28 | 4 | 88 |

| 4 | Benzyl Alcohol | Benzyl 3-(4-methoxyphenyl)propionate | 270.32 | 3 | 90 |

Experimental Protocols

This protocol describes a general procedure for the esterification of an alcohol with this compound.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, isopropanol, benzyl alcohol)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO3) Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-